molecular formula C19H21N5O B2655824 1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone CAS No. 1326853-39-7

1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B2655824
CAS No.: 1326853-39-7
M. Wt: 335.411
InChI Key: NQWRSXKZUBEZIP-UHFFFAOYSA-N
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Description

1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrazine core, which is fused with a piperazine ring and an ethanone group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone typically involves a multi-step process. One common method starts with the preparation of pyrazole-3-carboxylic acids, followed by amide formation, pyrazine ring closure, hydrolysis, and dehydration . The reaction conditions often involve the use of reagents such as ammonium acetate in acetic acid under reflux . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[1,5-a]pyrazine derivatives .

Mechanism of Action

The mechanism of action of 1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone include other pyrazolo[1,5-a]pyrazine derivatives, such as:

These compounds share similar core structures but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-5-3-4-6-16(14)17-13-18-19(20-7-8-24(18)21-17)23-11-9-22(10-12-23)15(2)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWRSXKZUBEZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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